molecular formula C18H26ClN3O B5576606 [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(3-chloro-4-pyrrolidin-1-ylphenyl)methanone

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(3-chloro-4-pyrrolidin-1-ylphenyl)methanone

Cat. No.: B5576606
M. Wt: 335.9 g/mol
InChI Key: FBUYXEHLEFJNDH-HOCLYGCPSA-N
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Description

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(3-chloro-4-pyrrolidin-1-ylphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an amino group, and a chloro-substituted phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(3-chloro-4-pyrrolidin-1-ylphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the amino and propyl groups. The final step involves the attachment of the chloro-substituted phenyl group to the pyrrolidine ring. Common reagents used in these reactions include alkyl halides, amines, and chlorinating agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(3-chloro-4-pyrrolidin-1-ylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution of the chloro group can produce various substituted phenyl derivatives.

Scientific Research Applications

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(3-chloro-4-pyrrolidin-1-ylphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(3-chloro-4-pyrrolidin-1-ylphenyl)methanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmission and inflammatory pathways.

Comparison with Similar Compounds

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(3-chloro-4-pyrrolidin-1-ylphenyl)methanone can be compared with other similar compounds such as:

    [(3R,4S)-3-amino-4-methylpyrrolidin-1-yl]-(3-chloro-4-pyrrolidin-1-ylphenyl)methanone: Differing by the substitution of a propyl group with a methyl group.

    [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(3-bromo-4-pyrrolidin-1-ylphenyl)methanone: Differing by the substitution of a chloro group with a bromo group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(3-chloro-4-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-2-5-14-11-22(12-16(14)20)18(23)13-6-7-17(15(19)10-13)21-8-3-4-9-21/h6-7,10,14,16H,2-5,8-9,11-12,20H2,1H3/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUYXEHLEFJNDH-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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